![molecular formula C14H16N4O2 B2696960 4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid CAS No. 1340756-25-3](/img/structure/B2696960.png)
4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid
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Description
4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid, also known by its chemical formula C₁₆H₁₈N₄O₂ , is a heterocyclic compound. It belongs to the class of pyridinecarboxylic acids , specifically the isonicotinic acid isomer . This compound exhibits intriguing pharmacological properties and has been studied extensively.
3.
Molecular Structure Analysis
The molecular structure of 4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid consists of a pyrimidine ring fused with a pyridine ring. The pyridin-3-ylmethyl group is attached to the pyrimidine nitrogen, and the propyl group is positioned at the 4-position. The carboxylic acid group is located at the 5-position. Single-crystal X-ray diffraction studies reveal the precise arrangement of atoms and bond angles .
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring serves as a versatile scaffold for designing biologically active compounds. Here’s why it’s of interest:
- 3D Coverage : The non-planarity of the ring (a phenomenon called “pseudorotation”) enhances three-dimensional coverage, crucial for binding to complex protein targets .
Anti-Inflammatory Agents
Researchers have synthesized 4,5-disubstituted pyrimidine analogs using a three-component coupling reaction. These compounds exhibit potential anti-inflammatory activity by suppressing immune-induced nitric oxide (NO) production .
Anti-Fibrosis Activity
Some derivatives of 4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid demonstrate better anti-fibrosis activity than existing drugs like Pirfenidone. These findings are promising for treating fibrotic conditions .
Carbonic Anhydrase Inhibition
Certain pyrimidine derivatives have been investigated as carbonic anhydrase inhibitors. These enzymes play a role in various physiological processes, and inhibiting them can have therapeutic implications .
Synthetic Chemistry and Reaction Strategies
Researchers have explored two main synthetic strategies:
Stereoisomerism and Binding Modes
The stereogenicity of pyrrolidine carbons influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents lead to varying binding modes with enantioselective proteins .
properties
IUPAC Name |
4-propyl-2-(pyridin-3-ylmethylamino)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-2-4-12-11(13(19)20)9-17-14(18-12)16-8-10-5-3-6-15-7-10/h3,5-7,9H,2,4,8H2,1H3,(H,19,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRQFOYKCRLRQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid |
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